

# 2-Fluoro-6-(trifluoromethyl)benzonitrile CAS 133116-83-3 overview

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## Compound of Interest

Compound Name: 2-Fluoro-6-(trifluoromethyl)benzonitrile

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An In-depth Technical Guide to **2-Fluoro-6-(trifluoromethyl)benzonitrile** (CAS 133116-83-3)

## Foreword: Unpacking a Key Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's properties. **2-Fluoro-6-(trifluoromethyl)benzonitrile** stands as a premier example of a high-value, fluorinated aromatic building block. Its utility stems not just from the presence of fluorine, but from the specific ortho-relationship of the fluoro, trifluoromethyl, and nitrile functional groups. This precise arrangement imparts a unique electronic and steric profile, rendering it a versatile intermediate for constructing complex molecular architectures.<sup>[1][2]</sup> The trifluoromethyl group is a well-established bioisostere for enhancing lipophilicity and metabolic stability, crucial attributes in drug design for improving bioavailability.<sup>[1][3]</sup> Simultaneously, the nitrile and fluoro groups serve as versatile synthetic handles for a variety of chemical transformations. This guide offers a deep dive into the core properties, reactivity, and applications of this compound, grounded in practical, field-proven insights for the research and development professional.

## Core Physicochemical & Spectroscopic Profile

A foundational aspect of utilizing any chemical reagent is a thorough understanding of its physical and spectroscopic characteristics. These data points are the first line of validation for material identity and purity.

## Physical and Chemical Properties

The quantitative data for **2-Fluoro-6-(trifluoromethyl)benzonitrile** are summarized below. These values are critical for experimental planning, from reaction setup to purification.

Property	Value	Source(s)
CAS Number	133116-83-3	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>3</sub> F <sub>4</sub> N	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	189.11 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White to almost white powder or lump	<a href="#">[1]</a>
Melting Point	26-28 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Density	1.373 g/mL at 25 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Refractive Index (n <sub>20/D</sub> )	1.452	<a href="#">[4]</a>
Purity	≥ 97% or ≥ 98% (GC)	<a href="#">[1]</a>

## Spectroscopic Signature for Identity Confirmation

In any synthetic workflow, verifying the structure of intermediates is paramount. The following describes the expected spectroscopic fingerprint of **2-Fluoro-6-(trifluoromethyl)benzonitrile**, forming a self-validating protocol for researchers.

- Nuclear Magnetic Resonance (NMR):
  - <sup>19</sup>F NMR: This is the most definitive technique for this compound. Two distinct signals are expected: a singlet for the trifluoromethyl (-CF<sub>3</sub>) group, typically observed around δ -63 ppm, and another signal for the aromatic fluorine (Ar-F).[\[6\]](#)

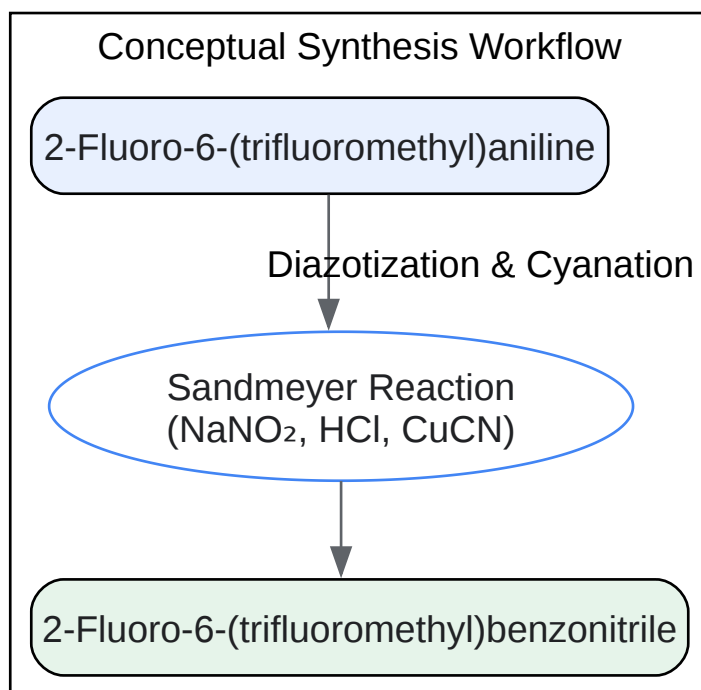
- $^1\text{H}$  NMR: The aromatic region will display a complex multiplet pattern corresponding to the three protons on the benzene ring.
- $^{13}\text{C}$  NMR: Key signals include the nitrile carbon ( $\text{C}\equiv\text{N}$ ), the carbon atoms attached to the fluorine and trifluoromethyl groups (showing characteristic C-F coupling), and the remaining aromatic carbons. The  $\text{CF}_3$  carbon will appear as a quartet due to coupling with the three fluorine atoms.
- Infrared (IR) Spectroscopy:
  - A sharp, strong absorption band characteristic of the nitrile ( $\text{C}\equiv\text{N}$ ) stretch is expected in the range of  $2230\text{--}2240\text{ cm}^{-1}$ .
  - Strong bands corresponding to C-F stretching from both the Ar-F and  $-\text{CF}_3$  groups will be prominent, typically in the  $1100\text{--}1400\text{ cm}^{-1}$  region.
- Mass Spectrometry (MS):
  - The molecular ion peak ( $\text{M}^+$ ) should be observed at  $m/z = 189.11$ , corresponding to the molecular weight of the compound.

## Synthesis and Key Chemical Transformations

The true power of **2-Fluoro-6-(trifluoromethyl)benzonitrile** lies in its reactivity, which allows it to serve as a cornerstone for more complex molecules.

## Representative Synthesis Pathway

While multiple routes to ortho-substituted benzonitriles exist, a common strategy involves functional group transformation from a readily available precursor. The diagram below illustrates a conceptual workflow.



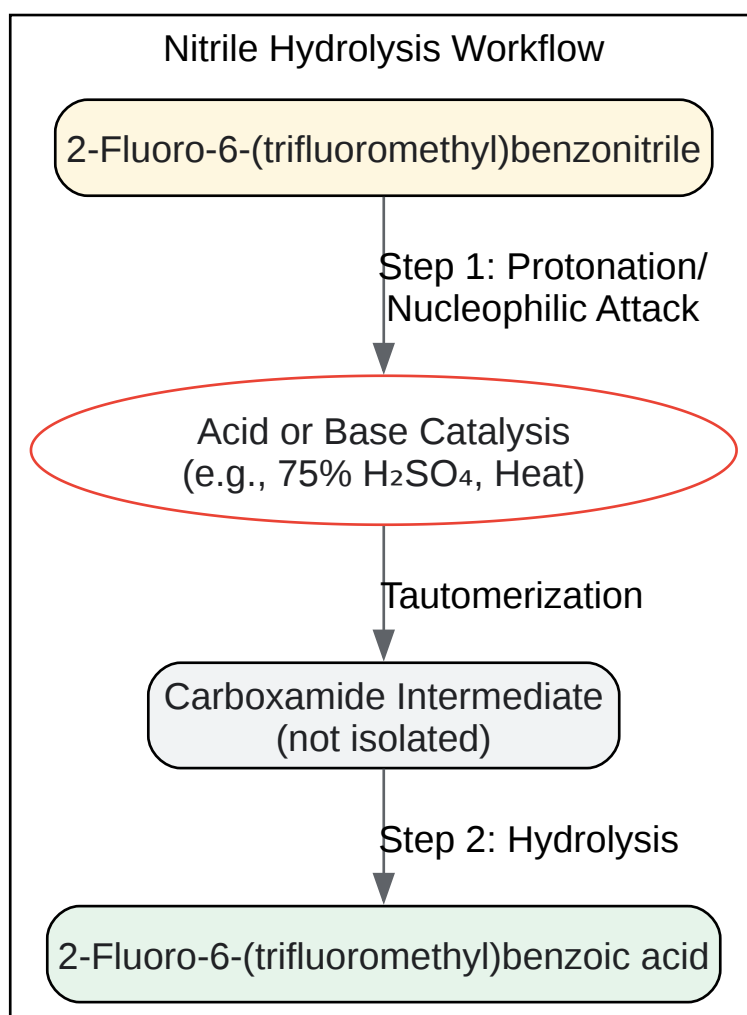
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Caption: Conceptual workflow for the synthesis of the target compound.

Causality in the Synthesis: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine (aniline) to a nitrile. The aniline precursor is first converted to a diazonium salt using sodium nitrite and a strong acid. This intermediate is highly reactive and is immediately treated with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a cyanide group, yielding the desired benzonitrile. This method is often preferred for its high yields and tolerance of various functional groups.

## Core Reactivity: Hydrolysis to Benzoic Acid

One of the most valuable transformations of this molecule is the hydrolysis of the nitrile group to a carboxylic acid. The resulting 2-Fluoro-6-(trifluoromethyl)benzoic acid is a critical intermediate in its own right, notably in the synthesis of pharmaceuticals like Elagolix.[7]



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Caption: Reaction pathway for the hydrolysis of the nitrile group.

#### Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is based on established procedures for converting aryl nitriles to carboxylic acids. [8]

- **Reaction Setup:** In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 75% sulfuric acid.
- **Reagent Addition:** While stirring, slowly and carefully add **2-Fluoro-6-(trifluoromethyl)benzonitrile** to the acid. The addition should be controlled to manage any

initial exotherm.

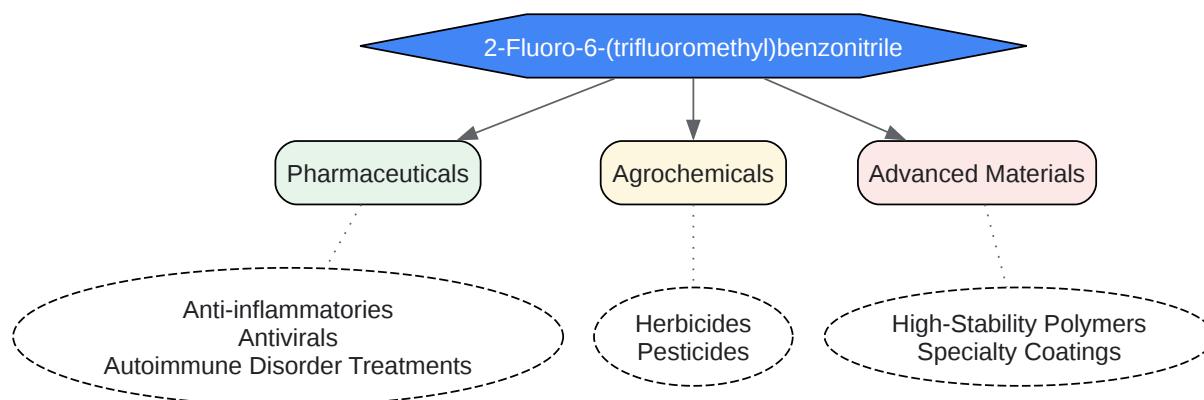
- **Heating:** Heat the reaction mixture to a temperature of 100-150°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile is no longer detected. Rationale: The high temperature and strong acid are necessary to overcome the stability of the nitrile group and drive the hydrolysis to completion.
- **Workup:** Allow the mixture to cool to a safe temperature (e.g., <100°C) and then carefully pour it onto crushed ice. This will precipitate the solid carboxylic acid product while quenching the reaction. Rationale: The product is typically less soluble in the cold, acidic aqueous solution, facilitating its isolation.
- **Isolation & Purification:** Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield the pure 2-Fluoro-6-(trifluoromethyl)benzoic acid.

## Advanced Reactivity: C-CN Bond Activation

For specialized applications, the C-CN bond itself can be targeted. Research has shown that zerovalent nickel complexes can oxidatively add across the C-CN bond of fluorinated benzonitriles.<sup>[9]</sup> The stability of the resulting metallacycle is strongly influenced by the presence of ortho-fluoro substituents, which stabilize the C-C bond activation product.<sup>[9][10]</sup> This type of reactivity opens pathways for novel catalytic cycles and cross-coupling reactions, a topic of significant interest to organometallic and synthetic chemists.

## Applications in Research and Development

The unique combination of functional groups makes **2-Fluoro-6-(trifluoromethyl)benzonitrile** a sought-after intermediate in several high-value R&D sectors.



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Caption: Key application areas for **2-Fluoro-6-(trifluoromethyl)benzonitrile**.

- **Pharmaceutical Development:** This is a primary application area. The compound serves as a key intermediate in synthesizing a variety of pharmaceuticals.<sup>[1]</sup> Its structure is integral to developing anti-inflammatory and antiviral drugs, where the fluorinated motif enhances therapeutic efficacy.<sup>[1]</sup> It is also used in the synthesis of Quinolinecarboxamides for treating autoimmune disorders.<sup>[11]</sup>
- **Agricultural Chemistry:** It is employed in the formulation of next-generation herbicides and pesticides. The fluorinated groups can enhance the potency and selectivity of the active ingredients, improving crop yields.<sup>[1]</sup>
- **Material Science:** The compound is used to create advanced materials with unique properties, such as improved thermal stability and chemical resistance, which are beneficial for specialty coatings and high-performance composites.<sup>[1]</sup>

## Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is crucial for ensuring laboratory safety. **2-Fluoro-6-(trifluoromethyl)benzonitrile** is classified as a hazardous substance.

## GHS Hazard Classification

Hazard Class	GHS Code(s)	Description	Source(s)
Acute Toxicity	H301, H302, H311, H312, H331, H332	Toxic or Harmful if swallowed, in contact with skin, or if inhaled.	<a href="#">[4]</a> <a href="#">[12]</a>
Skin Irritation	H315	Causes skin irritation.	<a href="#">[4]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Eye Irritation	H319	Causes serious eye irritation.	<a href="#">[12]</a>
Allergic Reaction	H317	May cause an allergic skin reaction.	<a href="#">[4]</a>
Target Organ Toxicity	H335	May cause respiratory irritation.	

## Recommended Handling and Storage Protocol

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[\[4\]](#) Ensure a safety shower and eyewash station are readily accessible.[\[4\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[4\]](#)[\[13\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[13\]](#) Do not breathe dust or vapor.[\[4\]](#) Wash hands thoroughly after handling.[\[13\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[4\]](#)[\[13\]](#) Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[4\]](#)
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[\[13\]](#)

## References

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